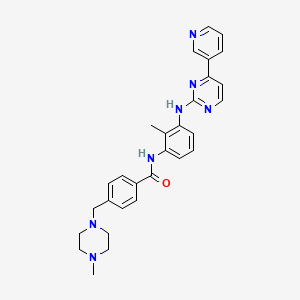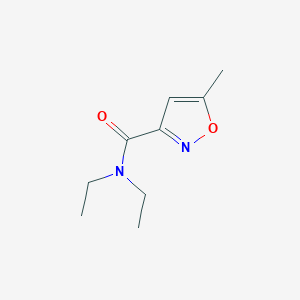![molecular formula C11H16N4OS B12098988 Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)
Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring, which is further substituted with a morpholine group. The unique structure of this compound imparts it with distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- typically involves the reaction of 4-(4-morpholinyl)phenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- can be scaled up by using larger reaction vessels and optimizing the reaction parameters to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activity and is studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by forming stable complexes with them.
Modulating Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Interacting with Biomolecules: It can form covalent or non-covalent interactions with proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.
相似化合物的比较
Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide, N-[4-(diethylamino)phenyl]-: This compound has a diethylamino group instead of a morpholine group, which imparts different chemical and biological properties.
Hydrazinecarbothioamide, N-[4-(2,6-dimethyl-4-morpholinyl)phenyl]-: The presence of additional methyl groups on the morpholine ring can influence the compound’s reactivity and biological activity.
Hydrazinecarbothioamide, 2-[1-[4-(4-morpholinyl)phenyl]ethylidene]-:
The uniqueness of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications in research and industry.
属性
分子式 |
C11H16N4OS |
|---|---|
分子量 |
252.34 g/mol |
IUPAC 名称 |
1-amino-3-(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H16N4OS/c12-14-11(17)13-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8,12H2,(H2,13,14,17) |
InChI 键 |
UWGATRPKCAUADM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)

![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)
![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)




